![molecular formula C23H26N2O4 B590081 (Z)-but-2-enedioic acid;N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine CAS No. 135784-57-5](/img/structure/B590081.png)
(Z)-but-2-enedioic acid;N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine
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Description
Scientific Research Applications
Coordination Chemistry and Properties
Research into coordination chemistry has explored the chemistry and properties of compounds containing pyridine and indazole derivatives, highlighting their roles in forming complex compounds with diverse spectroscopic properties, structures, and biological activities. Such studies suggest that compounds similar to the ones you mentioned could have applications in developing new materials with specific magnetic, electrochemical, or biological properties (Boča, Jameson, & Linert, 2011).
Flavor Chemistry in Foods
The production and breakdown pathways of branched aldehydes, significant in food flavors, have been extensively reviewed, indicating that compounds like "(Z)-but-2-enedioic acid" may have implications in enhancing or understanding food flavors, especially in fermented and non-fermented products (Smit, Engels, & Smit, 2009).
Drug Development
The synthesis and biological activities of enaminoketones and enaminothiones have been reviewed, particularly their roles as intermediates in synthesizing heterocycles and natural products. This research implies that structurally complex compounds like "N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine" could serve as key intermediates in drug synthesis, offering pathways to novel therapeutic agents (Negri, Kascheres, & Kascheres, 2004).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide molecules, including those derived from pyridine and indazole, have been highlighted for their potential in organic synthesis, catalysis, and drug applications due to their versatility and biological importance. Such studies underscore the potential utility of complex compounds in medicinal chemistry for developing anticancer, antibacterial, and anti-inflammatory drugs (Li et al., 2019).
Biomass-derived Levulinic Acid in Drug Synthesis
Levulinic acid, a biomass-derived compound with carbonyl and carboxyl functional groups, demonstrates the utility of complex organic compounds in drug synthesis, potentially reducing costs and simplifying synthesis steps. This research suggests that similar compounds could find applications in synthesizing various pharmaceuticals, highlighting the importance of complex organic molecules in green chemistry and medicine (Zhang et al., 2021).
properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2.C4H4O4/c1-14(18-9-5-6-11-21-18)19-16(10-12-20-2)13-15-7-3-4-8-17(15)19;5-3(6)1-2-4(7)8/h3-9,11,14,20H,10,12-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHOVYHNKXOGAI-BTJKTKAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCNC.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCNC.C(=C\C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-but-2-enedioic acid;N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine |
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